An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methylpyrimidine-2-thiol
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methylpyrimidine-2-thiol
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 4-Amino-6-methylpyrimidine-2-thiol (CAS No: 89180-08-5), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the current scarcity of published experimental data for this specific molecule, this guide establishes a foundational understanding by integrating known identifiers, data from closely related structural analogs, and detailed, field-proven experimental protocols. The critical aspects of thione-thiol tautomerism, which governs the compound's structure and reactivity, are discussed in depth. Furthermore, this document outlines methodologies for determining key parameters such as solubility, pKa, melting point, and spectroscopic characteristics. By providing both theoretical context and actionable experimental workflows, this guide serves as an essential resource for scientists initiating research on this and similar pyrimidine thiol derivatives.
Introduction and Molecular Identity
4-Amino-6-methylpyrimidine-2-thiol is a substituted pyrimidine derivative featuring an amino group, a methyl group, and a thiol group. These functional groups impart a rich chemical character, making it a valuable scaffold in synthetic chemistry. Its structural similarity to endogenous nucleobases suggests potential applications in the development of novel therapeutic agents.
Accurate identification is the cornerstone of any scientific investigation. The primary identifiers for this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 89180-08-5 | [1][2][3][4] |
| Molecular Formula | C₅H₇N₃S | [1][2][3][4] |
| Molecular Weight | 141.20 g/mol | [4] |
| IUPAC Name | 4-amino-6-methyl-1H-pyrimidine-2-thione | [4] |
| SMILES | CC1=CC(=NC(=S)N1)N | [3][4] |
| Melting Point | >300 °C | [4] |
The IUPAC name, 4-amino-6-methyl-1H-pyrimidine-2-thione, immediately highlights a crucial structural feature: the existence of tautomeric forms. This will be explored in detail in the subsequent section.
The Critical Role of Thione-Thiol Tautomerism
Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom, such as 4-Amino-6-methylpyrimidine-2-thiol, exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.
Figure 1: Thione-Thiol tautomeric equilibrium.
The position of this equilibrium is highly dependent on the compound's environment, including its physical state (solid or solution), solvent polarity, pH, and temperature.
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In the Solid State and Polar Solvents: The thione tautomer is generally the more stable and predominant form. This stability arises from the formation of a more polar C=S double bond and the potential for strong intermolecular hydrogen bonding between the N-H and C=S groups, leading to a more stable crystal lattice or solvation shell.
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In Nonpolar Solvents: The thiol form may become more significant in nonpolar environments.
This tautomerism has profound implications for the compound's physicochemical properties:
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Reactivity: The thiol form possesses a nucleophilic sulfur atom, while the thione form has a nucleophilic nitrogen and a C=S double bond that can participate in different types of reactions.
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Acidity (pKa): The presence of both N-H and potentially S-H protons means the molecule can have multiple ionization states.
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Spectroscopy: The two forms will give rise to distinct signals in NMR, IR, and UV-Vis spectroscopy. For instance, an IR spectrum may show a C=S stretch for the thione or an S-H stretch for the thiol.
Synthesis of 4-Amino-6-methylpyrimidine-2-thiol
A plausible synthetic route involves the acid-catalyzed condensation of ethyl acetoacetate (a β-ketoester) with thiourea . In this specific case, the reaction proceeds without an aldehyde component.
Figure 2: Proposed synthetic workflow.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on the Biginelli reaction for similar pyrimidine-2-thiones. Optimization of molar ratios, catalyst, solvent, and reaction time would be necessary.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of ethyl acetoacetate and thiourea.
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Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a strong acid (e.g., concentrated HCl).
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting formulation, administration, and bioavailability. While specific quantitative solubility data for 4-Amino-6-methylpyrimidine-2-thiol is not available, we can infer its likely behavior based on its structure and data from the closely related compound, 2-aminopyrimidine.
The presence of the amino group and the polar thione functionality suggests that the molecule can act as both a hydrogen bond donor and acceptor. Therefore, it is expected to have moderate solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents like DMSO and DMF.[5] Its solubility is likely to be poor in nonpolar solvents such as hexane and toluene.[5]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Figure 3: Shake-flask solubility determination workflow.
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Preparation: Add an excess amount of solid 4-Amino-6-methylpyrimidine-2-thiol to a known volume of the solvent of interest in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the vials to stand to let undissolved solid settle. Centrifuge the vials to further separate the solid.
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Sampling: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
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Quantification: Dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a UV detector, against a standard curve.
Acidity Constant (pKa)
The pKa value(s) define the ionization state of a molecule at a given pH. For 4-Amino-6-methylpyrimidine-2-thiol, there are multiple potential ionization sites: the amino group and the N-H protons of the pyrimidine ring in the thione form, or the thiol proton in the thiol form. The pKa is critical for predicting solubility in aqueous media, absorption, and interaction with biological targets.
While no experimental pKa value has been found for this specific compound, related pyrimidine and thiol compounds have pKa values that can provide an estimate. The amino group on a pyrimidine ring is typically weakly basic, while the N-H or S-H protons are acidic.
Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry)
UV-Vis spectrophotometric titration is a reliable method for determining the pKa of compounds with a chromophore close to the ionizable group.
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Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like DMSO or methanol.
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Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).
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Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.
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Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each solution.
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Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. Although specific spectra for 4-Amino-6-methylpyrimidine-2-thiol are not publicly available, the expected features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine ring proton, and the amino protons.
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Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.
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Pyrimidine Ring Proton (-CH=): A singlet around δ 5.5-6.5 ppm.
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Amino Protons (-NH₂): A broad singlet, the chemical shift of which will be highly dependent on solvent and concentration, likely in the range of δ 6.0-8.0 ppm.
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N-H/S-H Proton: A broad, exchangeable proton signal, likely at a higher chemical shift (>10 ppm), which may or may not be easily observable.
¹³C NMR: The carbon NMR will show five distinct signals.
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Methyl Carbon (-CH₃): In the aliphatic region, around δ 20-25 ppm.
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Pyrimidine Ring Carbons: Four signals in the aromatic/olefinic region. The C=S carbon (thione form) is expected to be significantly downfield, potentially around δ 175-185 ppm. The other ring carbons (C4, C5, C6) would appear between δ 100-165 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will be dominated by vibrations characteristic of the amino and thione functional groups.
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N-H Stretching: Two bands (symmetric and asymmetric) for the primary amine in the 3200-3400 cm⁻¹ region. A broader band for the ring N-H may also be present.
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C-H Stretching: Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
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C=N and C=C Stretching: Ring stretching vibrations in the 1550-1650 cm⁻¹ region.
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N-H Bending: An amine scissoring vibration around 1600-1640 cm⁻¹.
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C=S Stretching: The thiocarbonyl (thione) stretch is expected in the 1100-1250 cm⁻¹ region. This band can be strong and is a key indicator of the thione tautomer.
UV-Visible Spectroscopy
Pyrimidine-2-thiones typically exhibit strong UV absorption due to π→π* and n→π* electronic transitions. Based on data for similar 2-thiopyrimidines, one would expect a strong absorption maximum (λmax) in the range of 270-300 nm, with its exact position and intensity being solvent-dependent.
Chemical Stability and Reactivity
The stability of 4-Amino-6-methylpyrimidine-2-thiol is an important consideration for its storage and handling.
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Oxidation: The thiol tautomer is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This process can be accelerated by air and light. Therefore, the compound should be stored in a well-sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).
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Degradation: Like other pyrimidines, the ring can be susceptible to catabolism, although this typically requires enzymatic or harsh chemical conditions. The primary degradation pathways for pyrimidines in biological systems involve ring reduction followed by cleavage to form β-amino acids.
Conclusion
4-Amino-6-methylpyrimidine-2-thiol is a heterocyclic compound with significant potential, characterized by its key structural feature of thione-thiol tautomerism. This guide has consolidated its known molecular identifiers and presented a framework for its physicochemical characterization. While specific experimental data remains to be published, the provided protocols for synthesis, solubility, pKa, and spectroscopic analysis offer a robust starting point for researchers. The discussion of tautomerism and stability provides the necessary theoretical underpinnings for designing experiments and interpreting results. This document is intended to empower scientists in drug discovery and medicinal chemistry to confidently engage with this promising molecular scaffold.
References
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Solubility of Things. 2-Aminopyrimidine. [Link]
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- 2. Photophysical properties of 5-substituted 2-thiopyrimidines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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